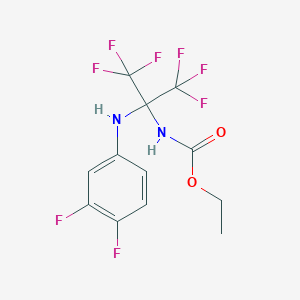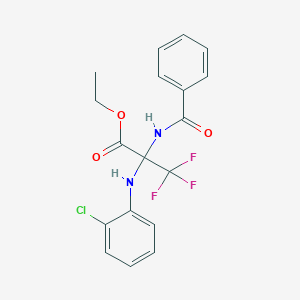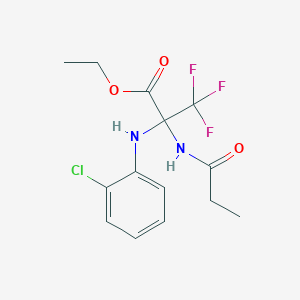![molecular formula C24H22ClF3N2O4S B396313 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide CAS No. 578000-85-8](/img/structure/B396313.png)
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a trifluoromethyl group, and a dihydroindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroindole Core: The dihydroindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a reaction between the dihydroindole derivative and a sulfonyl chloride in the presence of a base like triethylamine.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the dihydroindole moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the dihydroindole moiety.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Biochemistry: It can be used in studies involving protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The dihydroindole moiety may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-chloro-N,N-dimethylbenzamide
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is unique due to its combination of a trifluoromethyl group, a dihydroindole core, and a benzenesulfonamide moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.
属性
CAS 编号 |
578000-85-8 |
|---|---|
分子式 |
C24H22ClF3N2O4S |
分子量 |
527g/mol |
IUPAC 名称 |
4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H22ClF3N2O4S/c1-14-4-8-16(9-5-14)30-18-12-22(2,3)13-19(31)20(18)23(21(30)32,24(26,27)28)29-35(33,34)17-10-6-15(25)7-11-17/h4-11,29H,12-13H2,1-3H3 |
InChI 键 |
NDIGSYAXUKCQTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[diphenylphosphoryl(phenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B396233.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396234.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(3,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396235.png)
![Diethyl 2,2,2-trifluoro-1-{2-[(4-methylphenyl)sulfonyl]hydrazino}-1-(trifluoromethyl)ethylamidophosphate](/img/structure/B396236.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[2,2,2-trifluoro-1-[(isopropoxycarbonyl)amino]-1-(trifluoromethyl)ethyl]amino}phenyl)propanoate](/img/structure/B396240.png)
![Diethyl 2-({4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]anilino}methylene)malonate](/img/structure/B396244.png)
![N-(4,6-Dimethyl-2-pyrimidinyl)-4-[2,2,2-trifluoro-1-isovaleramido-1-(trifluoromethyl)ethylamino]benzenesulfonamide](/img/structure/B396245.png)

![Diethyl 2-({4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino}methylene)malonate](/img/structure/B396247.png)
![3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)
![Ethyl 2-(2-chloroanilino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396249.png)

![ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
